molecular formula C12H16ClNO3 B2428402 methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate CAS No. 1795472-95-5

methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate

Cat. No.: B2428402
CAS No.: 1795472-95-5
M. Wt: 257.71
InChI Key: APYWFGIFTTZWIX-UHFFFAOYSA-N
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Description

methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is known for its unique chemical structure, which includes a chlorophenyl group, a methoxy group, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate typically involves the reaction of 3-chlorophenylacetic acid with methanol and a suitable carbamoylating agent. The reaction conditions often include the use of a catalyst, such as a base or an acid, to facilitate the formation of the carbamate ester. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps, such as distillation or crystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted carbamates.

Scientific Research Applications

methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can inhibit the activity of certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme activity. This inhibition can affect various biochemical pathways and result in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2-(3-chlorophenyl)-2-hydroxypropyl)carbamate
  • Methyl (2-(3-chlorophenyl)-2-ethoxypropyl)carbamate
  • Methyl (2-(3-chlorophenyl)-2-methylpropyl)carbamate

Uniqueness

methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence the compound’s reactivity and interactions with molecular targets, distinguishing it from other similar carbamates.

Properties

IUPAC Name

methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-12(17-3,8-14-11(15)16-2)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYWFGIFTTZWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC)(C1=CC(=CC=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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